molecular formula C21H18F9N3 B11506331 2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile

2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile

Cat. No.: B11506331
M. Wt: 483.4 g/mol
InChI Key: IIYWTPZKBXVOHR-LHHJGKSTSA-N
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Description

2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a cycloocta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired cycloocta[b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, reagents, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine core but differs in overall structure and properties.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains multiple trifluoromethyl groups and is used in different applications.

Uniqueness

2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile is unique due to its complex structure, which imparts distinct chemical and biological properties. Its multiple trifluoromethyl groups and cycloocta[b]pyridine core make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18F9N3

Molecular Weight

483.4 g/mol

IUPAC Name

(4aZ)-2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,10a-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18F9N3/c22-19(23,24)12-7-9-13(10-8-12)33-16-6-4-2-1-3-5-14(16)18(20(25,26)27,21(28,29)30)15(11-31)17(33)32/h5,7-10,16H,1-4,6,32H2/b14-5+

InChI Key

IIYWTPZKBXVOHR-LHHJGKSTSA-N

Isomeric SMILES

C1CC/C=C/2\C(CC1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CCC=C2C(CC1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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